molecular formula C16H16N4O2 B7148813 N-[2-(4-cyanophenyl)pyrazol-3-yl]oxane-2-carboxamide

N-[2-(4-cyanophenyl)pyrazol-3-yl]oxane-2-carboxamide

Cat. No.: B7148813
M. Wt: 296.32 g/mol
InChI Key: MRRXNDXPUGZSEN-UHFFFAOYSA-N
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Description

N-[2-(4-cyanophenyl)pyrazol-3-yl]oxane-2-carboxamide is a compound that belongs to the class of pyrazole derivatives.

Properties

IUPAC Name

N-[2-(4-cyanophenyl)pyrazol-3-yl]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-11-12-4-6-13(7-5-12)20-15(8-9-18-20)19-16(21)14-3-1-2-10-22-14/h4-9,14H,1-3,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRXNDXPUGZSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2=CC=NN2C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyanophenyl)pyrazol-3-yl]oxane-2-carboxamide typically involves the reaction of 4-cyanophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with oxane-2-carboxylic acid under appropriate conditions to yield the final compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyanophenyl)pyrazol-3-yl]oxane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-[2-(4-cyanophenyl)pyrazol-3-yl]oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-cyanophenyl)pyrazol-3-yl]oxane-2-carboxamide include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the pyrazole ring and the oxane-2-carboxamide moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

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